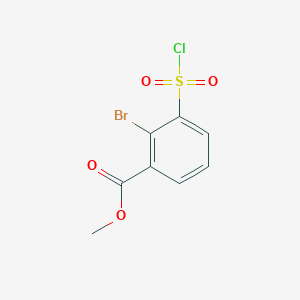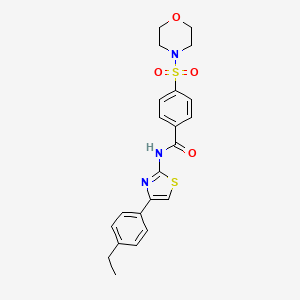
(2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride
Overview
Description
“(2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride” is a chemical compound with the CAS number 1609345-54-1 . It has a molecular weight of 191.1 .
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride” can be represented by the InChI code provided . The molecular formula is C5H15ClN2O .
Physical And Chemical Properties Analysis
“(2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride” has a molecular weight of 191.1 . The compound is stored at room temperature .
Scientific Research Applications
Polymer Chemistry
(2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride has been used in the synthesis of primary amine-based homopolymers and block copolymers. These polymers were synthesized via atom transfer radical polymerization (ATRP) and showed potential for further functionalization via Michael addition reactions with acrylates and acrylamides (Read, Thompson, & Armes, 2010).
Medicinal Chemistry
In medicinal chemistry, (2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride has been utilized in the synthesis of compounds with potential antimicrobial and anticoccidial activity. These include the synthesis of derivatives like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, which showed significant activity as coccidiostats (Georgiadis, 1976).
Material Science
In the field of material science, (2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride plays a role in the creation of manganese(II) complexes. These complexes, synthesized with various ligands, exhibit diverse coordination spheres and properties like antiferromagnetic interactions, which are significant for material science research (Wu et al., 2004).
Biochemistry
In biochemistry, this compound has been used in the synthesis of new reagents for attaching sugars to proteins. Specifically, 2-Imino-2-methoxyethyl 1-thioglycosides have been developed as a novel group of reagents for this purpose, retaining full activity in proteins like alpha-amylase and lysozyme after modification (Lee, Stowell, & Krantz, 1976).
Environmental Chemistry
This compound has also been applied in environmental chemistry, particularly in the determination of aromatic amine mutagens in river water. A method involving liquid chromatography-tandem mass spectrometry (LC-ESI-MS-MS) was developed to detect derivatives of this compound, indicating its relevance in monitoring environmental pollutants (Moriwaki et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Mode of Action
The exact mode of action of (2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride is currently unknown due to the lack of specific information . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(2-methoxyethyl)amine dihydrochloride . .
properties
IUPAC Name |
N'-(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-5-4-7-3-2-6;;/h7H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJVXRQKBBJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609345-54-1 | |
| Record name | (2-aminoethyl)(2-methoxyethyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

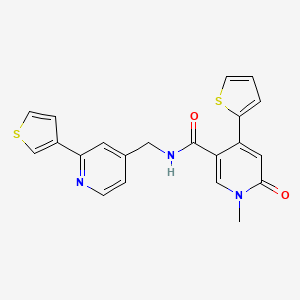
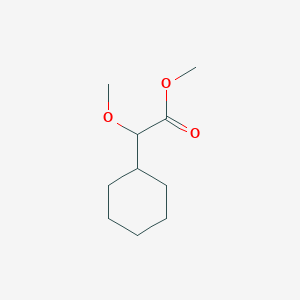
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)
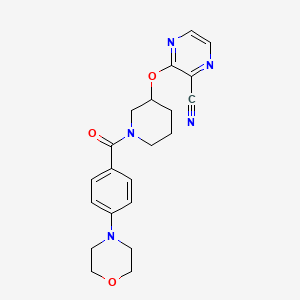
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)
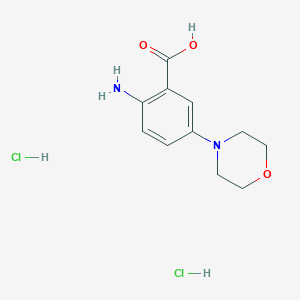
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)
